molecular formula C11H11BrO2 B1439353 6-Bromo-indan-1-one 1,2-ethanediol ketal CAS No. 866848-94-4

6-Bromo-indan-1-one 1,2-ethanediol ketal

Cat. No. B1439353
M. Wt: 255.11 g/mol
InChI Key: HGFACNZKELSKHM-UHFFFAOYSA-N
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Description

6-Bromo-indan-1-one 1,2-ethanediol ketal (6-BIKE) is an important organic compound that has gained attention in the scientific community due to its unique synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential for future directions. This compound has been extensively studied and has been found to have a wide range of applications in both synthetic and biological chemistry. 6-BIKE is a versatile compound that has been used in a variety of scientific studies, ranging from drug discovery to the development of new materials.

Scientific Research Applications

  • Synthesis and Catalysis :

    • Chen Tian-yun (2008) studied the ketalization reaction using similar compounds, focusing on the synthesis process and optimal conditions, which can be relevant for the synthesis of 6-Bromo-indan-1-one 1,2-ethanediol ketal (Chen Tian-yun, 2008).
    • Ezio Fasoli et al. (2006) explored the use of a diol-tin ketal as a catalyst in the benzoylation of polyols, which might provide insights into catalytic applications of similar compounds (Fasoli et al., 2006).
  • Photolabile Protecting Groups :

    • Funda Kilic et al. (2009) demonstrated the use of a ketalized progesterone derivative as a photolabile protecting group, showing the potential of similar ketal compounds in controlled release applications (Kilic et al., 2009).
    • Aurélien Blanc and Christian G Bochet (2003) developed photolabile protecting groups for ketones and aldehydes using ketals, suggesting a similar application for 6-Bromo-indan-1-one 1,2-ethanediol ketal (Blanc & Bochet, 2003).
  • Organic Synthesis :

    • M. Aresta et al. (2003) described the synthesis of cyclic organic carbonates from ketals, a process that could be applicable to the synthesis of related compounds (Aresta et al., 2003).
    • R. Carlson et al. (2002) investigated a method for synthesizing ethylene acetals from haloketones, potentially relevant for the synthesis of similar compounds (Carlson et al., 2002).

properties

IUPAC Name

5-bromospiro[1,2-dihydroindene-3,2'-1,3-dioxolane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c12-9-2-1-8-3-4-11(10(8)7-9)13-5-6-14-11/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFACNZKELSKHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C3=C1C=CC(=C3)Br)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-indan-1-one 1,2-ethanediol ketal

Synthesis routes and methods

Procedure details

A mixture of Example 3 (13.0 g, 61.8 mmol), p-toluenesulfonic acid (23 mg, 0.12 mmol) and ethylene glycol (27.6 mL, 494.6 mmol) in benzene (140 mL) was heated to reflux for about 24 hours, using a Dean-Stark trap to separate the forming water. The mixture was cooled, poured into excess 5% aqueous sodium bicarbonate and was extracted with toluene. The combined organic extracts were washed with brine, dried (MgSO4), filtered and concentrated under vacuum. The residue was purified by flash column chromatography on silica gel using dichloromethane as the mobile phase to provide the desired product. MS (DCI-NH3): m/z 254, 256 (M)+.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
23 mg
Type
reactant
Reaction Step One
Quantity
27.6 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Bromo-indan-1-one 1,2-ethanediol ketal
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6-Bromo-indan-1-one 1,2-ethanediol ketal
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6-Bromo-indan-1-one 1,2-ethanediol ketal
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6-Bromo-indan-1-one 1,2-ethanediol ketal
Reactant of Route 5
6-Bromo-indan-1-one 1,2-ethanediol ketal
Reactant of Route 6
6-Bromo-indan-1-one 1,2-ethanediol ketal

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